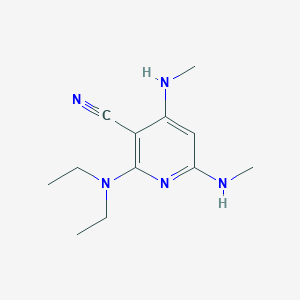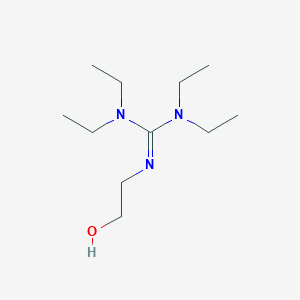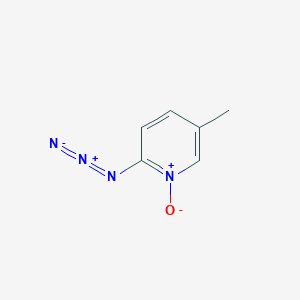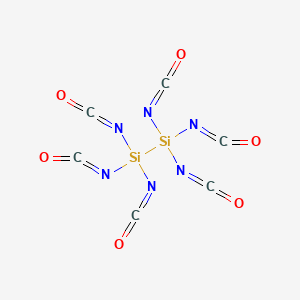
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile is a complex organic compound belonging to the pyridine family This compound is characterized by the presence of diethylamino and methylamino groups attached to a pyridine ring, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanopyridine with diethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Pyridine-3-carbonitrile derivatives
Uniqueness
2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile is unique due to the presence of both diethylamino and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
59000-75-8 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H19N5/c1-5-17(6-2)12-9(8-13)10(14-3)7-11(15-4)16-12/h7H,5-6H2,1-4H3,(H2,14,15,16) |
InChI Key |
LBHYGKQDEAHGQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=CC(=N1)NC)NC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)








![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)

